Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound’s fluorine and chlorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its methyl and acid counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of halogen substituents, which can significantly influence its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClFO2. The compound's structure includes a propyne moiety, which contributes to its reactivity and potential biological interactions. The presence of chlorine and fluorine atoms on the aromatic ring enhances its lipophilicity and may influence binding affinity to various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can modulate the electronic properties of the molecule, potentially increasing its binding affinity to target sites. This interaction may lead to inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological studies.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of related compounds have shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including HeLa cells . The mechanism often involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.
Enzyme Inhibition
The compound's structural similarity to known enzyme inhibitors suggests potential applications in enzyme inhibition studies. Specifically, it may inhibit key enzymes involved in cancer metabolism or inflammatory processes. Research indicates that fluorinated compounds can enhance the potency of enzyme inhibitors by improving their binding characteristics .
Antimicrobial Activity
This compound and its derivatives have been investigated for antimicrobial properties. Preliminary studies suggest activity against both bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal agents.
Case Studies
Properties
Molecular Formula |
C11H8ClFO2 |
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Molecular Weight |
226.63 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H8ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2H2,1H3 |
InChI Key |
AAZJIDCLVQCXJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
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